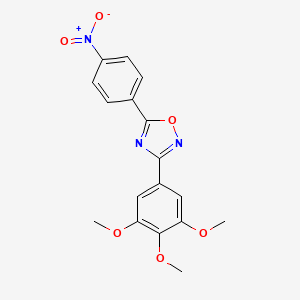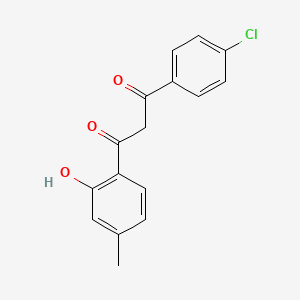![molecular formula C11H13NO3 B4965982 methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate, also known as Methyl MPA, is a synthetic compound that belongs to the class of amphetamines. It is widely used in scientific research for its potential applications in the field of medicine and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to have analgesic, anti-inflammatory, and antipyretic properties, which make it a promising candidate for the development of new drugs. methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has also been investigated for its potential use in the treatment of Parkinson's disease, ADHD, and depression.
Mecanismo De Acción
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in enhanced neurotransmission, which is responsible for the therapeutic effects of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA.
Biochemical and Physiological Effects:
methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for the body. methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been found to have analgesic effects, which means that it reduces pain perception. It also has anti-inflammatory effects, which reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also relatively stable and can be stored for long periods of time. However, methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has some limitations for lab experiments. It is highly potent and can be toxic at high doses. It also has a short half-life, which means that its effects are short-lived.
Direcciones Futuras
There are several future directions for the study of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. One potential area of research is the development of new drugs based on methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. Another area of research is the investigation of its potential use in the treatment of other medical conditions. Further studies are also needed to determine the optimal dosage and administration of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA for therapeutic use. Additionally, more research is needed to understand the long-term effects of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA on the body.
Métodos De Síntesis
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA is synthesized by the reaction of 4-methylphenylamine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methyl iodide to form methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
methyl 3-(4-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)12-10(13)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIYGSHRZIBBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)


![1-[2-(1-cyclohexen-1-yl)ethyl]-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965942.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)
![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)